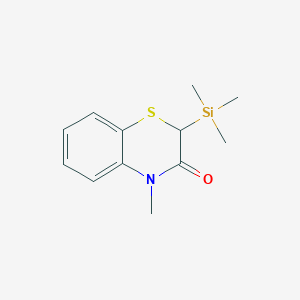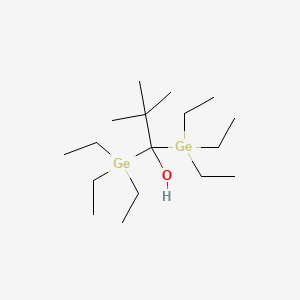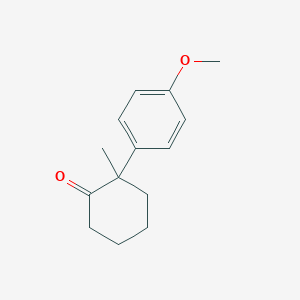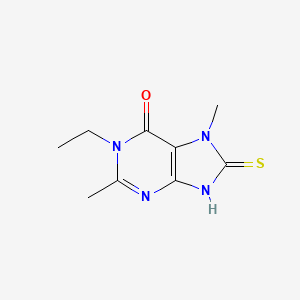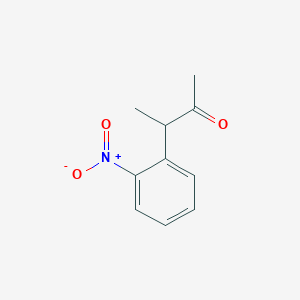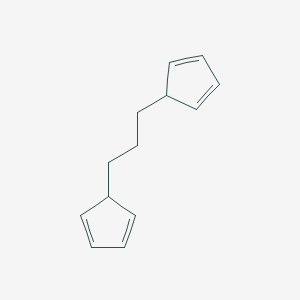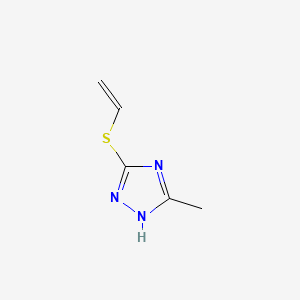
1H-1,2,4-Triazole, 3-(ethenylthio)-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,4-Triazole, 3-(ethenylthio)-5-methyl- is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This specific compound features a triazole ring substituted with an ethenylthio group at the 3-position and a methyl group at the 5-position, making it a unique and valuable compound for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,4-Triazole, 3-(ethenylthio)-5-methyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with formamide under microwave irradiation can yield substituted triazoles . Another method involves the use of aryl hydrazines, paraformaldehyde, and ammonium acetate in an electrochemical multicomponent reaction .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the copper-catalyzed oxidative coupling reactions. These methods are advantageous due to their high yields, functional group tolerance, and the use of readily available starting materials .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-1,2,4-Triazole, 3-(ethenylthio)-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethenylthio group to an ethylthio group.
Substitution: The triazole ring can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylthio derivatives.
Substitution: Various substituted triazoles depending on the nucleophile used.
Applications De Recherche Scientifique
1H-1,2,4-Triazole, 3-(ethenylthio)-5-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of 1H-1,2,4-Triazole, 3-(ethenylthio)-5-methyl- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, triazole derivatives are known to inhibit the biosynthesis of ergosterol in fungal cells, leading to the disruption of cell membrane integrity .
Comparaison Avec Des Composés Similaires
1H-1,2,4-Triazole-3-thiol: Similar in structure but with a thiol group instead of an ethenylthio group.
3-Amino-1,2,4-triazole: Contains an amino group at the 3-position instead of an ethenylthio group.
4-Methyl-4H-1,2,4-triazole-3-thiol: Features a methyl group at the 4-position and a thiol group at the 3-position.
Uniqueness: 1H-1,2,4-Triazole, 3-(ethenylthio)-5-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethenylthio group enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
85093-41-0 |
|---|---|
Formule moléculaire |
C5H7N3S |
Poids moléculaire |
141.20 g/mol |
Nom IUPAC |
3-ethenylsulfanyl-5-methyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C5H7N3S/c1-3-9-5-6-4(2)7-8-5/h3H,1H2,2H3,(H,6,7,8) |
Clé InChI |
QEULFNTXLZTRMT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NN1)SC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Propan-2-yl)-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14414514.png)
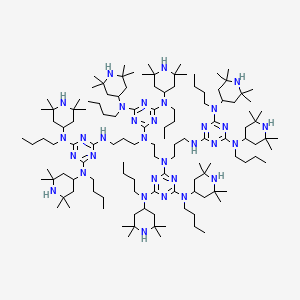
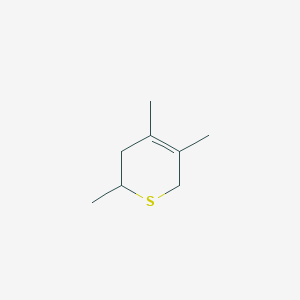
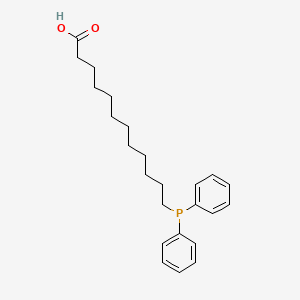

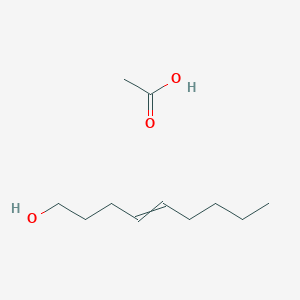
![4-Methoxy-2-[(prop-2-en-1-yl)oxy]benzoyl chloride](/img/structure/B14414544.png)
